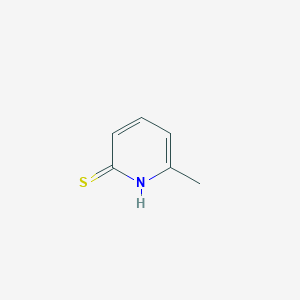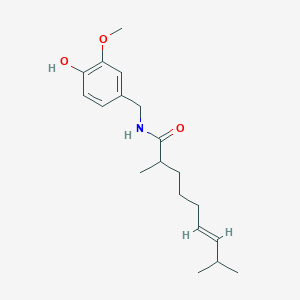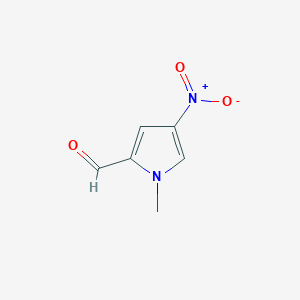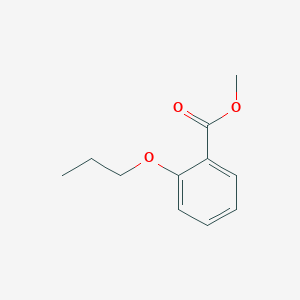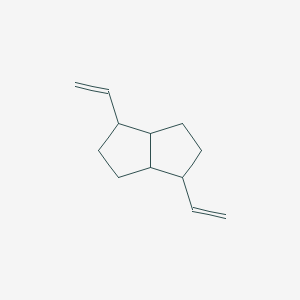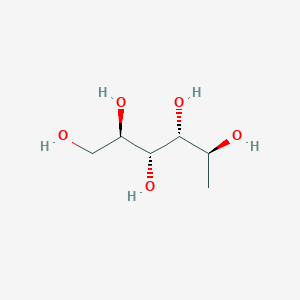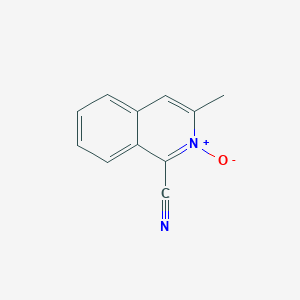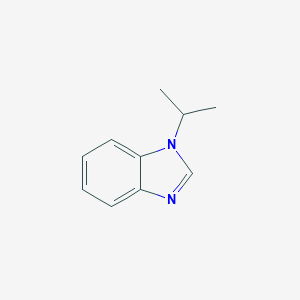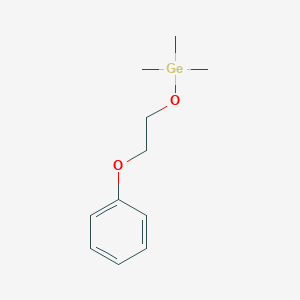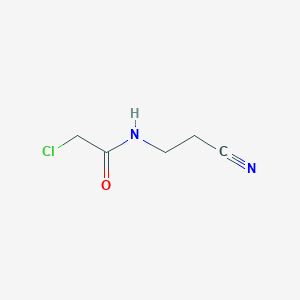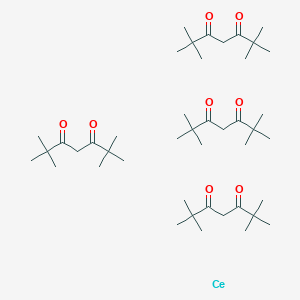![molecular formula C32H61N3O5 B102124 Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate CAS No. 16859-09-9](/img/structure/B102124.png)
Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate is a chemical compound that is commonly used in scientific research. It is also known as MDPV and belongs to the class of cathinones. This compound has gained popularity due to its ability to stimulate the central nervous system, leading to effects such as euphoria, increased alertness, and increased energy levels.
Mécanisme D'action
The mechanism of action of MDPV involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn leads to the stimulation of the central nervous system. MDPV also binds to the dopamine transporter, leading to an increase in dopamine release.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of MDPV include increased heart rate, blood pressure, and body temperature. It also leads to the release of dopamine, which is responsible for the euphoric effects of the drug. MDPV has also been shown to cause vasoconstriction, which can lead to cardiovascular problems.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has several advantages for lab experiments, including its ability to stimulate the central nervous system and its similarity to other drugs such as cocaine and amphetamines. However, MDPV also has several limitations, including its potential for abuse and addiction, and its potential for causing cardiovascular problems.
Orientations Futures
There are several future directions for the study of MDPV. One area of research could focus on the development of treatments for addiction to cathinones such as MDPV. Another area of research could focus on the development of new drugs that target the dopamine transporter, which could have potential therapeutic applications in the treatment of drug addiction. Additionally, more research could be done to investigate the long-term effects of MDPV on the brain and behavior.
Méthodes De Synthèse
The synthesis of MDPV involves several steps, including the condensation of 4-methylpentanoic acid with decanoyl chloride to form 4-methylpentanoyl decanoate. This intermediate is then reacted with N-Boc-2,5-diaminopentanoic acid to form the desired compound, MDPV. The final product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
MDPV has gained popularity in scientific research due to its ability to stimulate the central nervous system. It has been used in studies to investigate the effects of cathinones on the brain and behavior. MDPV has also been used in studies to investigate the mechanisms of action of other drugs, such as cocaine and amphetamines. Additionally, MDPV has been used in studies to investigate the role of the dopamine transporter in drug addiction.
Propriétés
Numéro CAS |
16859-09-9 |
|---|---|
Nom du produit |
Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate |
Formule moléculaire |
C32H61N3O5 |
Poids moléculaire |
567.8 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C32H61N3O5/c1-6-8-10-12-14-16-18-22-29(36)33-24-20-21-27(31(38)35-28(25-26(3)4)32(39)40-5)34-30(37)23-19-17-15-13-11-9-7-2/h26-28H,6-25H2,1-5H3,(H,33,36)(H,34,37)(H,35,38)/t27-,28-/m0/s1 |
Clé InChI |
ONZANXVZTBOIBK-NSOVKSMOSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)NCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)CCCCCCCCC |
SMILES |
CCCCCCCCCC(=O)NCCCC(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)CCCCCCCCC |
SMILES canonique |
CCCCCCCCCC(=O)NCCCC(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)CCCCCCCCC |
Synonymes |
N2,N5-Didecanoyl-L-Orn-L-Leu-OMe |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



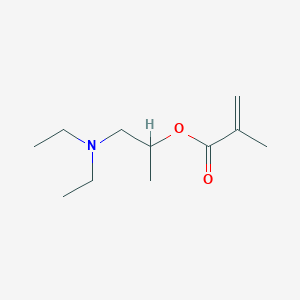
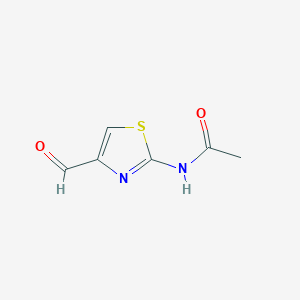
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)
